N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propionamide
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Overview
Description
N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propionamide is a complex organic compound belonging to the class of thiazolo[5,4-b]pyridine derivatives
Mechanism of Action
Target of Action
The compound N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propionamide is a potent inhibitor of the Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes it a valuable target in cancer research .
Mode of Action
The compound interacts with its target, PI3K, by inhibiting its activity. This inhibition disrupts the PI3K/AKT/mTOR signaling pathway, which is often overactive in cancer cells, leading to uncontrolled cell growth and survival . The IC50 of a representative compound could reach to 3.6 nm, indicating its potent inhibitory activity .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the PI3K/AKT/mTOR signaling pathway. This pathway is crucial for many cellular processes, including growth and survival. By inhibiting PI3K, the compound disrupts this pathway, potentially leading to reduced cell proliferation and increased cell death .
Result of Action
The inhibition of PI3K by this compound disrupts the PI3K/AKT/mTOR signaling pathway, which can lead to reduced cell proliferation and increased cell death, particularly in cancer cells where this pathway is often overactive . This makes the compound a potential candidate for cancer treatment.
Biochemical Analysis
Biochemical Properties
N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propionamide has been found to exhibit potent inhibitory activity against phosphoinositide 3-kinases (PI3Ks) . PI3Ks are a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .
Cellular Effects
The compound’s inhibitory effects on PI3Ks can influence various cellular processes. For instance, it can affect cell signaling pathways, gene expression, and cellular metabolism . The inhibition of PI3Ks can lead to a decrease in the phosphorylation of AKT, a protein that plays a key role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription and cell migration .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with PI3Ks . It binds to the ATP-binding pocket of these enzymes, preventing them from phosphorylating their substrates and thus inhibiting their activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propionamide typically involves multiple steps, starting with the construction of the thiazolo[5,4-b]pyridine core
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propionamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can further be utilized in various applications.
Scientific Research Applications
Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules
Biology: N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propionamide has shown promise in biological research, particularly in the study of enzyme inhibition and receptor binding. Its interaction with biological targets can provide insights into the mechanisms of various biological processes.
Medicine: In the field of medicine, this compound has been investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a candidate for drug development and pharmaceutical research.
Industry: The compound's unique properties make it suitable for various industrial applications, including the development of new materials, coatings, and additives.
Comparison with Similar Compounds
Thiazolo[4,5-b]pyridine derivatives
Thiazolo[5,4-b]pyridine derivatives
Other phenylpropionamide derivatives
Uniqueness: N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propionamide stands out due to its specific structural features, which contribute to its unique reactivity and biological activity
Properties
IUPAC Name |
N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c1-3-14(20)18-12-7-4-6-11(10(12)2)15-19-13-8-5-9-17-16(13)21-15/h4-9H,3H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQJRPVJSYWXAEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC(=C1C)C2=NC3=C(S2)N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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